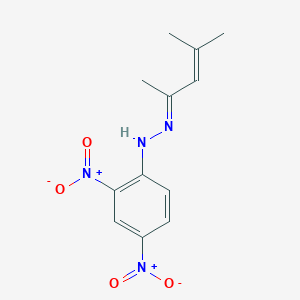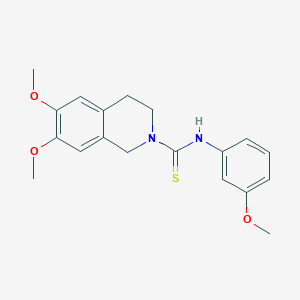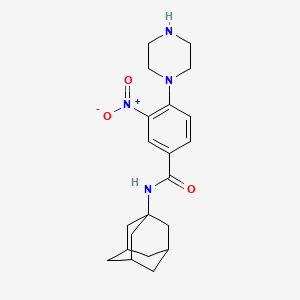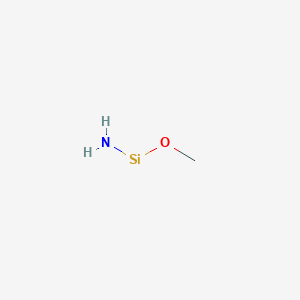![molecular formula C13H14N2O8 B14154538 Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate CAS No. 5496-74-2](/img/structure/B14154538.png)
Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate is an organic compound with the molecular formula C13H14N2O8 It is a derivative of propanedioic acid and contains nitro groups attached to both the ethyl and phenyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate typically involves the nitration of a suitable precursor. One common method involves the reaction of dimethyl malonate with 4-nitrobenzaldehyde in the presence of a base, followed by nitration using nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-methyl-2-(4-nitrophenyl)propanedioate
- Dimethyl 2-[2-nitro-1-(3-nitrophenyl)ethyl]propanedioate
- Dimethyl 2-[2-nitro-1-(2-nitrophenyl)ethyl]propanedioate
Uniqueness
Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate is unique due to the specific positioning of the nitro groups on both the ethyl and phenyl moieties. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
5496-74-2 |
|---|---|
Molekularformel |
C13H14N2O8 |
Molekulargewicht |
326.26 g/mol |
IUPAC-Name |
dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C13H14N2O8/c1-22-12(16)11(13(17)23-2)10(7-14(18)19)8-3-5-9(6-4-8)15(20)21/h3-6,10-11H,7H2,1-2H3 |
InChI-Schlüssel |
KXHGLPKCSJTILD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



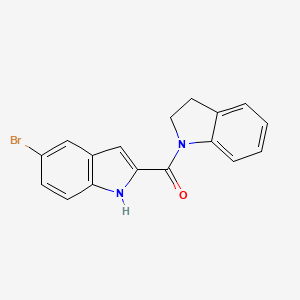
![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)
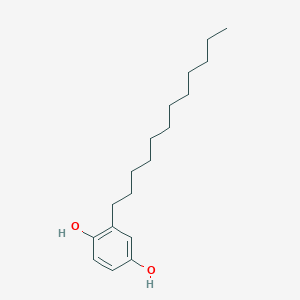

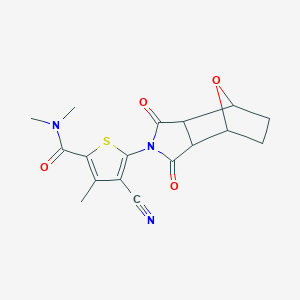
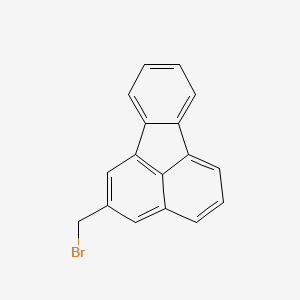
![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)
